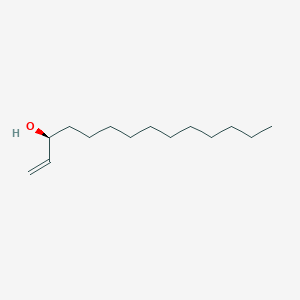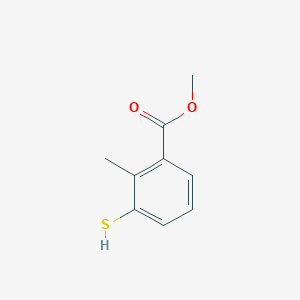
3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate is a chemical compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which combines a chromenyl group with a trihydroxybenzoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 3,4-dihydro-2H-chromen-3-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenyl group to a dihydrochromenyl derivative.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromenyl derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and potential to inhibit certain enzymes.
Medicine: Explored for its potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antiviral applications, it may inhibit viral replication by targeting specific viral enzymes .
類似化合物との比較
Similar Compounds
Epigallocatechin gallate: A compound found in green tea with similar antioxidant properties.
Gallocatechin gallate: Another green tea polyphenol with comparable biological activities.
Uniqueness
3,4-Dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate is unique due to its specific combination of a chromenyl group and a trihydroxybenzoate moiety, which imparts distinct chemical and biological properties. Its potential to inhibit multiple targets in viral infections, as demonstrated in recent studies, sets it apart from other similar compounds .
特性
CAS番号 |
353521-17-2 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
3,4-dihydro-2H-chromen-3-yl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C16H14O6/c17-12-6-10(7-13(18)15(12)19)16(20)22-11-5-9-3-1-2-4-14(9)21-8-11/h1-4,6-7,11,17-19H,5,8H2 |
InChIキー |
DHZFJGMXZNYFJY-UHFFFAOYSA-N |
正規SMILES |
C1C(COC2=CC=CC=C21)OC(=O)C3=CC(=C(C(=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)

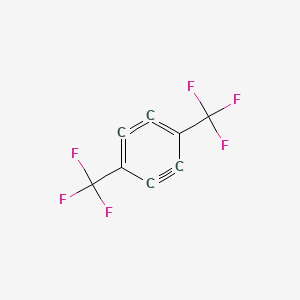

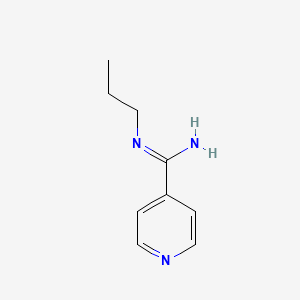
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)
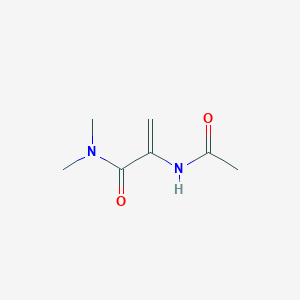
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
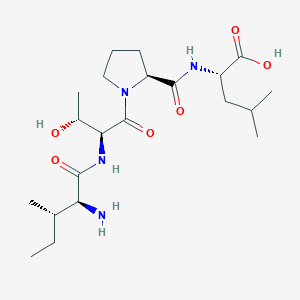
![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
